Enniatin A1

Übersicht

Beschreibung

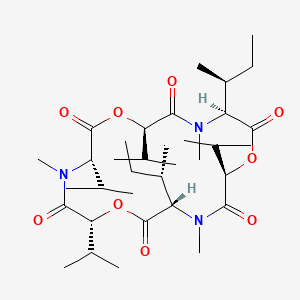

Enniatin A1 ist eine natürlich vorkommende Verbindung, die zur Enniatin-Familie von Mykotoxinen gehört. Diese Verbindungen werden von verschiedenen Pilzarten produziert, darunter Fusarium, Aspergillus und Penicillium. This compound ist ein cyclisches Hexadepsipeptid, das aus abwechselnden Resten von N-methylierten Aminosäuren und Hydroxysäuren besteht. Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter antifungizide, insektizide und antitumorale Eigenschaften .

Wirkmechanismus

- Enniatin A1 is a cyclic hexadepsipeptide isolated from Fusarium mycotoxins. Its primary targets include:

Target of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

Enniatin A1 interacts with various biomolecules, including enzymes and proteins, and plays a significant role in biochemical reactions. It has been reported to bind with alkaline metal cations and participate in the transmembrane transport of metal cations . It also affects calcium homeostasis, inducing calcium influx through store-operated channels .

Cellular Effects

This compound has shown cytotoxic effects in various cell types, reducing cell viability and inducing apoptotic death . It disrupts mitochondrial function by altering the mitochondrial membrane potential . After exposure to this compound, the membrane potential and intracellular ATP levels of Mycobacterium tuberculosis were significantly decreased .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to induce calcium influx through store-operated channels . It also alters mitochondrial function by producing the opening of the mitochondrial permeability transition pore .

Temporal Effects in Laboratory Settings

This compound exhibits a time-concentration-dependent bactericidal effect against Mycobacterium tuberculosis . The levels of intracellular ATP in M. bovis BCG were dramatically decreased in a concentration-dependent manner after exposure to different concentrations of this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A study using a murine model of human intestinal microbiota showed dose-dependent effects of this compound on the structure of human intestinal microbiota .

Metabolic Pathways

It is known to affect calcium homeostasis and mitochondrial function .

Transport and Distribution

This compound is known for its capacity to modulate cell membrane permeability , suggesting that it may be transported and distributed within cells and tissues through interactions with the cell membrane.

Subcellular Localization

Given its effects on calcium homeostasis and mitochondrial function, it may be localized to areas in the cell where these processes occur .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Enniatin A1 kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Cyclokondensation von N-methylierten Aminosäuren und Hydroxysäuren beinhalten. Der Prozess umfasst typischerweise die Verwendung von Schutzgruppen, um die selektive Bildung der cyclischen Struktur zu gewährleisten. Die Synthese wird oft unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse der Zwischenprodukte zu verhindern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Fermentation von Fusarium-Arten. Die Pilze werden in einem nährstoffreichen Medium kultiviert, und das this compound wird mit organischen Lösungsmitteln aus der Kulturlösung extrahiert. Der rohe Extrakt wird dann mit chromatographischen Techniken gereinigt, um reines this compound zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Enniatin A1 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden oft verwendet, um die Verbindung für bestimmte Anwendungen zu modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren Bedingungen oxidiert werden.

Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Substitutionsreaktionen mit this compound verwenden oft Nucleophile wie Amine oder Thiole unter basischen Bedingungen

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit veränderten biologischen Aktivitäten. Zum Beispiel kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Reduktion reduzierte Formen der Verbindung liefern kann .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Enniatin A1 as a Potential Anti-Tuberculosis Agent

Recent studies have highlighted the antibacterial properties of this compound, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study utilizing a whole-cell screening approach demonstrated that this compound exhibits strong selectivity and bactericidal activity against M. tuberculosis. The compound showed a time-concentration-dependent effect and was effective in synergy with first- and second-line anti-tuberculosis drugs such as rifamycin, amikacin, and ethambutol. Notably, this compound significantly decreased the membrane potential and intracellular ATP levels of M. tuberculosis after exposure, indicating its potential as a novel therapeutic agent in combating drug-resistant strains of tuberculosis .

Anticancer Properties

Induction of Apoptosis in Cancer Cells

This compound has been investigated for its cytotoxic effects on various cancer cell lines. Research indicates that it induces apoptotic cell death in H4IIE hepatoma cells, marked by increased caspase 3/7 activity and nuclear fragmentation. The compound was found to inhibit the extracellular regulated protein kinase (ERK) phosphorylation pathway, which is often associated with cell proliferation. The effective concentration (EC50) for H4IIE cells was approximately 1–2.5 μM, showcasing its potent anticancer activity .

Furthermore, studies have suggested that this compound may possess anticarcinogenic properties due to its ability to induce apoptosis and disrupt critical signaling pathways involved in cancer progression .

Toxicological Studies

Assessment of Mutagenicity

The mutagenic potential of this compound has been evaluated using the Ames test with Salmonella typhimurium strains TA98 and TA100. Results indicated that this compound did not exhibit mutagenic effects at various doses, suggesting that it may be safe from a genetic toxicity perspective. This finding is crucial for considering its applications in food safety and potential therapeutic uses .

Toxicity in Animal Models

A 28-day repeated oral dose toxicity study conducted on mice revealed that this compound does not significantly alter life parameters or induce notable toxic effects at doses up to 20 mg/kg/day. This study establishes a no-observed-adverse-effect level for this compound under the experimental conditions tested .

Biological Activities

Ionophoric Properties and Calcium Homeostasis

This compound has been characterized as an ionophore that affects calcium flux in neuronal cells (SH-SY5Y). It induces calcium influx through store-operated channels, which can influence mitochondrial function and cellular homeostasis. This property suggests potential applications in neurology and cellular physiology research .

Summary Table of Applications

Vergleich Mit ähnlichen Verbindungen

Enniatin A1 ist Teil einer Familie von Enniatinen, zu der Enniatin A, Enniatin B und Enniatin B1 gehören. Diese Verbindungen teilen eine ähnliche cyclische Hexadepsipeptidstruktur, unterscheiden sich aber in ihren spezifischen Aminosäure- und Hydroxysäureresten. This compound ist einzigartig in seiner spezifischen Kombination von N-methylierten Aminosäuren und Hydroxysäuren, die zu seinen unterschiedlichen biologischen Aktivitäten beitragen .

Ähnliche Verbindungen:

Enniatin A: Bekannt für seine antifungiziden und insektiziden Eigenschaften.

Enniatin B: Zeigt starke zytotoxische Wirkungen und wird in der Krebsforschung eingesetzt.

Enniatin B1: Ähnlich wie Enniatin B, aber mit unterschiedlichen biologischen Aktivitäten

This compound zeichnet sich durch seine starke antibakterielle Aktivität gegen Mycobacterium tuberculosis und seinen einzigartigen Wirkmechanismus aus, der die Kalziumstrommodulation und die Mitochondrienstörung beinhaltet .

Biologische Aktivität

Enniatin A1 is a mycotoxin produced by various species of the genus Fusarium, particularly Fusarium avenaceum and Fusarium tricinctum. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Antibacterial Activity

Mechanism Against Mycobacterium tuberculosis

This compound exhibits significant antibacterial activity against Mycobacterium tuberculosis (M. tuberculosis), showing promise as a potential anti-tuberculosis agent. Research indicates that this compound has a time-concentration-dependent bactericidal effect on M. tuberculosis, with a minimum inhibitory concentration (MIC) of 1.0 μg/mL against the H37Rv strain and 2.0 μg/mL against M. bovis BCG .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| M. tuberculosis H37Rv | 1.0 |

| M. bovis BCG | 2.0 |

| Other Gram-positive strains | Varies |

| Other Gram-negative strains | Varies |

The compound also demonstrated synergy with established antibiotics like rifamycin and amikacin, significantly reducing their MICs when used in combination . The bactericidal mechanism involves disrupting the membrane potential and decreasing intracellular ATP levels in bacteria, which are critical for their survival.

Effects on Calcium Homeostasis

This compound is known to modulate calcium flux in cells, particularly in neuronal cell lines such as SH-SY5Y. It induces calcium influx through store-operated channels (SOCs), impacting cellular calcium homeostasis . This effect is crucial as calcium signaling plays a vital role in various cellular processes, including proliferation and apoptosis.

Table 2: Effects of this compound on Calcium Flux

| Parameter | Effect |

|---|---|

| Calcium Influx | Induced via SOCs |

| Influence of FCCP (mitochondrial uncoupler) | Reduced calcium uptake |

| Interaction with SERCA inhibitors | Similar profile to Tg |

Cytotoxicity and Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptotic cell death in various cancer cell lines, including H4IIE hepatoma cells. The compound increases caspase 3/7 activity and nuclear fragmentation, indicating its role in apoptosis .

Table 3: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|

| H4IIE | 1-2.5 | Induction of apoptosis |

| HepG2 | 10-25 | Moderate activity |

| C6 | 10-25 | Moderate activity |

This compound also inhibits the phosphorylation of extracellular regulated kinase (ERK), disrupting signaling pathways associated with cell proliferation and survival . This suggests that it may possess anticarcinogenic properties.

Case Studies

Case Study: Antituberculosis Efficacy

In a controlled study examining the efficacy of this compound against M. tuberculosis, researchers found that treatment with the compound resulted in a significant reduction in bacterial load within macrophages, demonstrating its potential as an adjunct therapy in tuberculosis treatment .

Case Study: Calcium Modulation

Another study focused on the effects of this compound on calcium homeostasis revealed that preincubation with FCCP reduced the toxin-induced calcium influx by approximately 51.6%, indicating its influence on mitochondrial function and cellular health .

Eigenschaften

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61N3O9/c1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15/h18-29H,16-17H2,1-15H3/t22-,23-,24-,25-,26-,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUREPXBPJFMOK-CIRFPNLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891864 | |

| Record name | Enniatin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4530-21-6 | |

| Record name | Enniatin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004530216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enniatin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6R,9S,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENNIATIN A1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39458RI529 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.